

A Comprehensive Technical Guide to 3,3-Dimethyl-2-pentanol

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Compound of Interest

Compound Name: 3,3-Dimethyl-2-pentanol

Cat. No.: B021356

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CAS Number: 19781-24-9

This technical guide provides an in-depth overview of **3,3-Dimethyl-2-pentanol**, a secondary alcohol with significant applications in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, characterization, and potential applications.

Physicochemical Properties

3,3-Dimethyl-2-pentanol is a chiral alcohol with a branched hydrocarbon structure. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	19781-24-9	[1][2]
Molecular Formula	C ₇ H ₁₆ O	[1][2]
Molecular Weight	116.20 g/mol	[1][2]
Boiling Point	147 °C (at 760 mmHg)	[3]
Density	0.818 g/cm ³	[4]
Refractive Index	1.428	[3]
Flash Point	42.3 °C	[4]
Vapor Pressure	2.83 mmHg at 25°C	[4]
LogP	1.80340	[4]
Melting Point	Not readily available	

Synthesis of 3,3-Dimethyl-2-pentanol

The synthesis of **3,3-Dimethyl-2-pentanol** can be achieved through two primary routes: the Grignard reaction and the reduction of the corresponding ketone.

Grignard Reaction Protocol

This method involves the reaction of an appropriate Grignard reagent with an aldehyde. A plausible route is the reaction of sec-butylmagnesium bromide with acetaldehyde.

Experimental Protocol:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobutane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

- **Reaction with Acetaldehyde:** Cool the Grignard reagent solution in an ice bath. Slowly add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
- **Work-up:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield **3,3-Dimethyl-2-pentanol**.

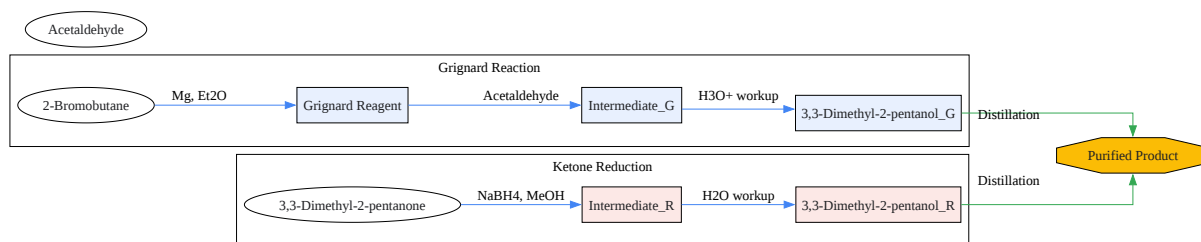
Reduction of 3,3-Dimethyl-2-pentanone

This method involves the reduction of the corresponding ketone, 3,3-dimethyl-2-pentanone, using a suitable reducing agent such as sodium borohydride.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 3,3-dimethyl-2-pentanone in methanol. Cool the solution in an ice bath.
- **Reduction:** Slowly add sodium borohydride to the solution in small portions. The reaction is exothermic. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
- **Work-up:** Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

The synthesis workflow for both methods is illustrated in the following diagram:



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Synthesis pathways for **3,3-Dimethyl-2-pentanol**.

Spectroscopic Characterization

The structure of **3,3-Dimethyl-2-pentanol** can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of the purified alcohol is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. The expected chemical shifts (δ) are:

- A multiplet for the CH-OH proton.
- A doublet for the CH₃ group adjacent to the hydroxyl group.
- A complex multiplet for the ethyl group.
- Singlets for the two methyl groups at the C3 position.

- A broad singlet for the hydroxyl proton, which can be exchanged with D₂O.

Infrared (IR) Spectroscopy

Experimental Protocol:

A thin film of the neat liquid sample is placed between two sodium chloride plates. The IR spectrum is recorded using an FTIR spectrometer. The characteristic absorption bands are:

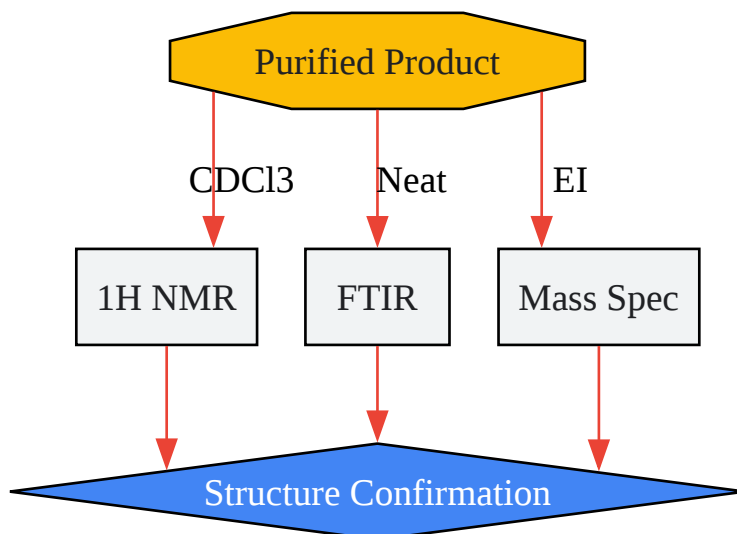
- A broad O-H stretch around 3300-3500 cm⁻¹.
- C-H stretches in the region of 2850-3000 cm⁻¹.
- A C-O stretch around 1100 cm⁻¹.

Mass Spectrometry

Experimental Protocol:

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or through a gas chromatograph. The expected fragmentation pattern would show a molecular ion peak (M⁺) at m/z 116, although it may be weak. Prominent fragment ions would result from the loss of water (M-18), an ethyl group (M-29), and other characteristic cleavages.

The logical relationship for the characterization process is depicted below:



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Spectroscopic characterization workflow.

Applications in Research and Development

3,3-Dimethyl-2-pentanol serves as a valuable chiral building block in organic synthesis. Its sterically hindered nature can be exploited to induce stereoselectivity in chemical reactions.

- **Chiral Auxiliary:** The hydroxyl group can be derivatized to form a chiral auxiliary, which can direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol additions. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
- **Pharmaceutical Synthesis:** While direct applications in drug molecules are not widely reported, its structural motif is of interest in medicinal chemistry. The tertiary carbon center and the secondary alcohol provide a scaffold that can be elaborated into more complex molecules with potential biological activity. For instance, the related compound 3,3-dimethyl-2-pentanone is an intermediate in the synthesis of some antibacterial and antifungal agents. [\[5\]](#)
- **Natural Product Synthesis:** As a chiral building block, it can be incorporated into the total synthesis of complex natural products, where the stereochemistry at the alcohol center is crucial for the overall structure and biological activity.

Safety and Handling

3,3-Dimethyl-2-pentanol is a flammable liquid and should be handled with appropriate safety precautions.

Hazard Statement	Precautionary Statement
Flammable liquid and vapor.	Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
May cause skin and eye irritation.	Wear protective gloves and eye/face protection.
May cause respiratory irritation.	Use only in a well-ventilated area. Avoid breathing vapors.

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention. Store in a cool, dry, and well-ventilated area away from ignition sources.

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References

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